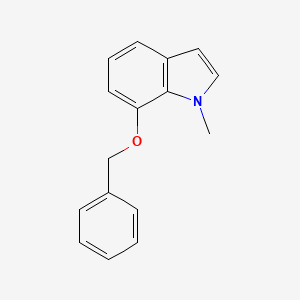

7-Benzyloxy-1-methylindole

Overview

Description

Synthesis Analysis

Indole derivatives, such as 7-Benzyloxy-1-methylindole, can be synthesized through different chemical routes, including Vilsmeier-Haack, Pictet-Spengler reaction, and electrophilic substitution of indole . The most common method is the Pictet-Spengler reaction, which involves the reaction of indole with an aldehyde or ketone, followed by cyclization with an acid .

Molecular Structure Analysis

The molecular formula of 7-Benzyloxy-1-methylindole is C16H15NO, with a molecular weight of 237.3 g/mol. It is sparingly soluble in water but soluble in common organic solvents like chloroform and ethyl acetate.

Chemical Reactions Analysis

Indole derivatives, including 7-Benzyloxy-1-methylindole, are significant heterocycles found in proteins in the form of amino acids, such as tryptophan. They are also present in several drugs and plants . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Physical And Chemical Properties Analysis

7-Benzyloxy-1-methylindole is a white or off-white powder, with a melting point of 112-115°C. It is an aromatic compound and exhibits aromatic properties like high stability and reactivity.

Scientific Research Applications

Aryl Hydrocarbon Receptor Modulation

7-Benzyloxy-1-methylindole and similar compounds have been identified as ligands of the human aryl hydrocarbon receptor (AhR). Studies like the one by Štěpánková et al. (2018) have demonstrated that methylindoles can act as agonists or antagonists for AhR, affecting transcriptional activity. This modulation has implications in various biological processes and potential therapeutic applications (Štěpánková et al., 2018).

Water Treatment and Environmental Remediation

He et al. (2022) investigated the degradation of methylindole, a structurally similar compound to 7-benzyloxy-1-methylindole, using ionizing radiation. This research is crucial in understanding the removal of refractory organic pollutants, like methylindoles, from wastewater, which is significant for environmental conservation and public health (He et al., 2022).

Synthetic and Chemical Applications

The synthesis and chemical properties of indole derivatives, including methylindoles, have been extensively studied. For example, Lerman et al. (2004) described an improved synthesis method for hydroxyindoles, highlighting the synthetic versatility and potential applications of these compounds in various chemical industries (Lerman et al., 2004).

Understanding Biological Mechanisms

Investigations into the biological interactions and effects of methylindoles, like the work by Yan et al. (2007), provide insight into their metabolism and bioactivation in human liver microsomes. Such studies are essential for understanding the biological mechanisms and potential therapeutic applications of these compounds (Yan et al., 2007).

Pharmaceutical Research

Methylindole derivatives are explored in pharmaceutical research for their potential as drug candidates. For instance, Torisu et al. (2005) discovered a series of N-(p-alkoxy)benzoyl-5-methoxy-2-mmethylindole-3-acetic acids as new leads for prostaglandin D2 receptor antagonists, indicating potential applications in drug development and therapy (Torisu et al., 2005).

Photochemical and Material Science

Research on the photochemical properties of methylindoles, as explored by Ebara et al. (2003), is significant in the field of material sciences, particularly in the development of photosensitive materials. Such studies contribute to the advancement of technologies involving light-responsive materials (Ebara et al., 2003).

Mechanism of Action

properties

IUPAC Name |

1-methyl-7-phenylmethoxyindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-17-11-10-14-8-5-9-15(16(14)17)18-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXYLKHKDFDMHKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801290753 | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzyloxy-1-methylindole | |

CAS RN |

475577-34-5 | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475577-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-7-(phenylmethoxy)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801290753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

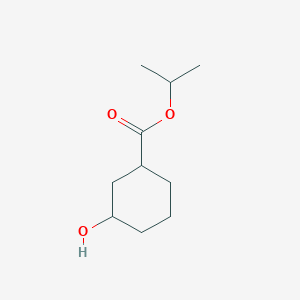

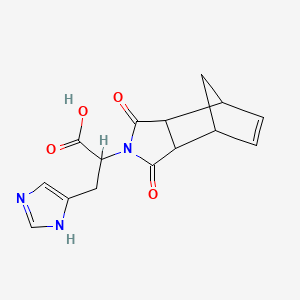

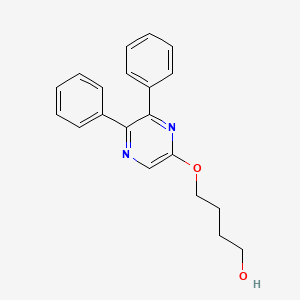

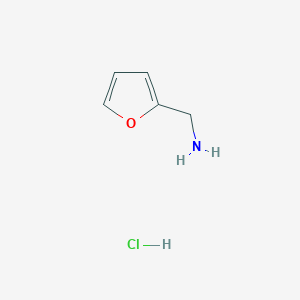

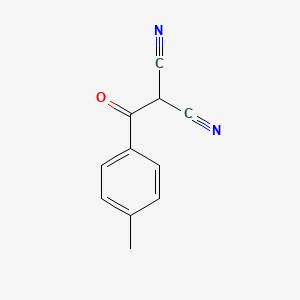

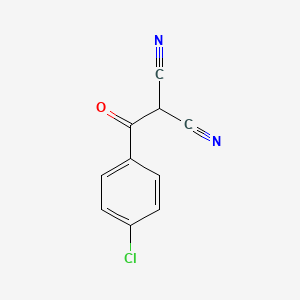

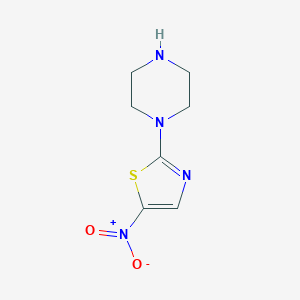

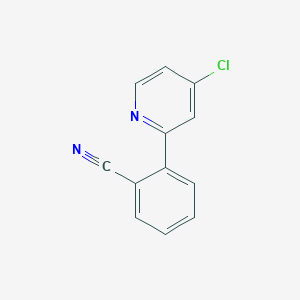

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium](/img/structure/B3328477.png)